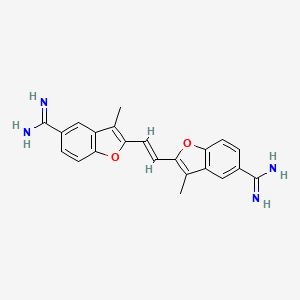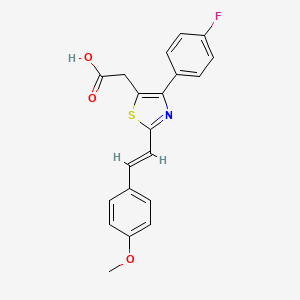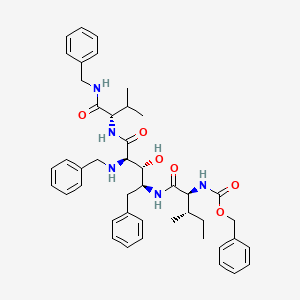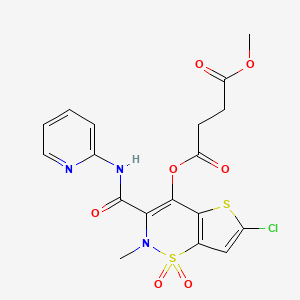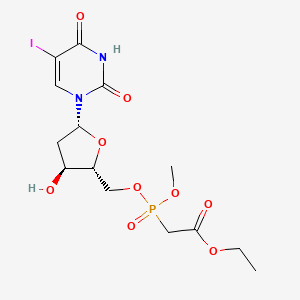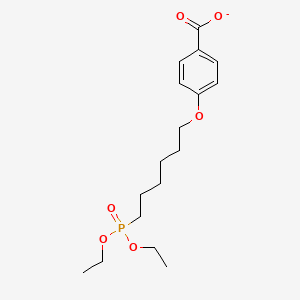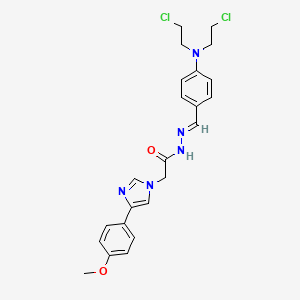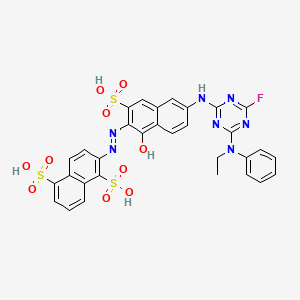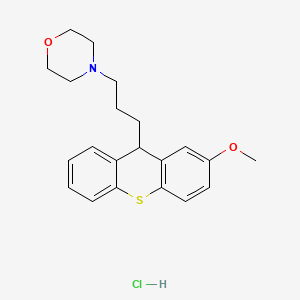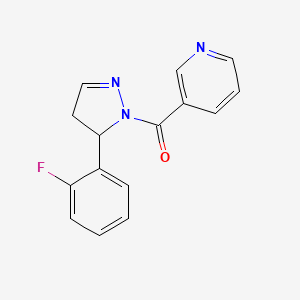
1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts such as acetic acid to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline can be compared with other similar compounds, such as:
1-(3-Pyridylcarbonyl)-5-phenyl-2-pyrazoline: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
1-(3-Pyridylcarbonyl)-5-(4-fluorophenyl)-2-pyrazoline: The position of the fluorine atom can influence the compound’s properties.
1-(3-Pyridylcarbonyl)-5-(2-chlorophenyl)-2-pyrazoline: The presence of chlorine instead of fluorine can lead to different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
121306-66-9 |
|---|---|
Molecular Formula |
C15H12FN3O |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H12FN3O/c16-13-6-2-1-5-12(13)14-7-9-18-19(14)15(20)11-4-3-8-17-10-11/h1-6,8-10,14H,7H2 |
InChI Key |
JUHBOWCMUNNYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2F)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
